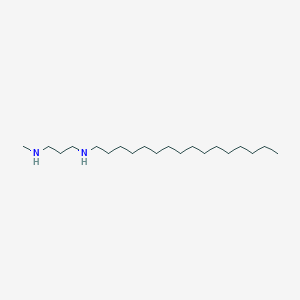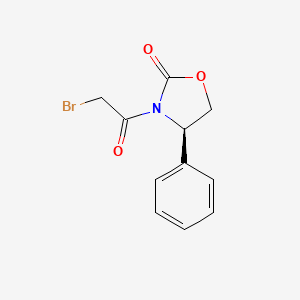
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one
Overview
Description
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, also known as 4R-BPAO, is a synthetic compound that has a wide range of uses in scientific research. It is a member of the oxazolidinone family, which is a class of compounds that contain a five-membered ring. 4R-BPAO has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain drugs.
Scientific Research Applications
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, hormones, and other biologically active molecules. It has also been used to study the biochemical and physiological effects of certain drugs, as well as to investigate the mechanism of action of those drugs. In addition, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one has been used to study the structure-activity relationships of various compounds, as well as to study the interactions between drugs and their targets.
Mechanism of Action
The mechanism of action of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one may also act as an agonist of certain receptors, such as opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one has been shown to act as an agonist of certain receptors, such as opioid receptors, which are involved in the regulation of pain.
Advantages and Limitations for Lab Experiments
The use of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one in lab experiments has several advantages. It is a relatively simple compound to synthesize and can be easily obtained from commercial sources. In addition, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is stable and has a low toxicity, making it safe to use in laboratory experiments. However, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is not very soluble in water, which can limit its use in certain experiments.
Future Directions
As (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is a relatively new compound, there are many possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, as well as its mechanism of action. In addition, further research could be done on the structure-activity relationships of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one and its derivatives, as well as on the interactions between (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one and its targets. Finally, research could be done to develop new methods for the synthesis of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one and its derivatives, which could lead to new and improved compounds with a wide range of applications.
properties
IUPAC Name |
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSTWKDFLSXEOE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



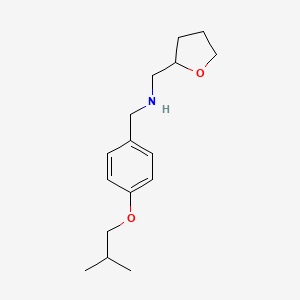
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)
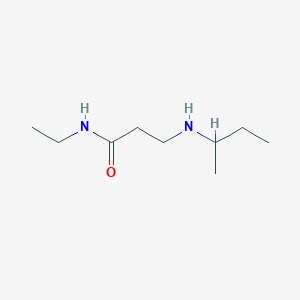


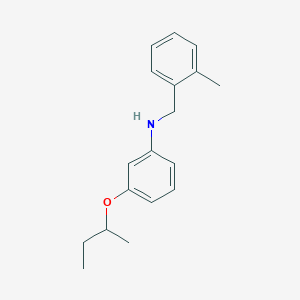
![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1389118.png)
![N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine](/img/structure/B1389120.png)
![3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline](/img/structure/B1389121.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline](/img/structure/B1389122.png)
